Methods of Synthesis
The synthesis of Lanatoside E can be achieved through several methods, primarily involving the extraction from plant sources or synthetic organic chemistry techniques. The extraction process typically involves:
In synthetic approaches, various organic reactions such as glycosylation and esterification may be employed to construct the specific sugar moieties and aglycone structure characteristic of Lanatoside E.
Molecular Structure
Lanatoside E has a complex molecular structure characterized by a steroid nucleus with multiple hydroxyl groups and a specific sugar component. The key features include:
Chemical Reactions Involving Lanatoside E
Lanatoside E participates in several chemical reactions typical of cardiac glycosides:
These reactions are essential in understanding how modifications to Lanatoside E can impact its pharmacological activity.
Mechanism of Action
The primary mechanism of action for Lanatoside E involves the inhibition of sodium-potassium ATPase in cardiac cells. This inhibition leads to an increase in intracellular sodium concentration, which subsequently promotes calcium influx via sodium-calcium exchange mechanisms. The result is an enhancement in myocardial contractility (positive inotropic effect), making it useful in treating heart failure and certain arrhythmias.
Additionally, recent studies suggest that Lanatoside E may exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation . This dual action enhances its therapeutic potential beyond mere cardiac effects.
Physical and Chemical Properties
Lanatoside E exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceuticals.
Scientific Applications
Lanatoside E has several important applications:
Lanatoside E is a secondary metabolite biosynthesized in the medicinal plant Digitalis lanata (woolly foxglove). Its biogenesis follows the cardiac glycoside pathway, initiated by the cytochrome P450-mediated cleavage of sterol side chains. The rate-limiting step involves cytochrome P450 sterol side-chain cleaving enzyme (P450scc; CYP87A4), which converts cholesterol and campesterol into pregnenolone—the universal precursor for cardenolides [1]. Differential transcriptomic analyses confirm that genes encoding squalene epoxidase (SQE), sterol side-chain reductase (SSR1), and C4 sterol methyl oxidase 3 (SMO3) are upregulated in D. lanata leaves, where cardenolides accumulate [1].
Following pregnenolone formation, a cascade of enzymatic modifications occurs:
Table 1: Key Enzymes in Lanatoside E Biosynthesis
Enzyme | Gene Identifier | Function | Tissue Specificity |
---|---|---|---|
Sterol side-chain cleavase | CYP87A4 | Converts cholesterol to pregnenolone | Leaf-predominant |
12β-hydroxylase | Uncharacterized P450 | Hydroxylates C12 position of aglycone | Leaf-specific |
UDP-glucosyltransferase | UGT74F1 | Attaches glucose to digitoxose chain | Vascular tissues |
Phytosterols (campesterol, stigmasterol) serve as alternative precursors to cholesterol, resolving the paradox of cholesterol’s low abundance in plants [1] [2]. Metabolic compartmentalization occurs in chloroplasts, where the methylerythritol phosphate (MEP) pathway supplies terpenoid backbones [1].
Heterologous production of Lanatoside E faces challenges due to its complex enzymatic pathway. Current strategies focus on reconstructing core cardenolide biosynthesis in microbial hosts:
Future directions include CRISPR-based activation of endogenous pathways in D. lanata hairy roots or combinatorial biosynthesis in plant chassis (e.g., Physcomitrella patens) [7].
Lanatoside E is typically co-extracted with other cardiac glycosides from D. lanata leaves. Methodologies vary in efficiency, scalability, and purity:
Table 2: Extraction and Purification Methods for Lanatoside E
Method | Solvent System | Purity (%) | Yield (mg/kg DW) | Key Advantages |
---|---|---|---|---|
Traditional solvent extraction | 70% EtOH/H2O | 60–75 | 80–120 | Simplicity; high initial recovery |
Aqueous alcohol reflux | H2O/MeOH (1:1) | 85 | 150 | Reduced degradation |
Non-polar resin adsorption | Styrene-divinylbenzene copolymers | ≥95 | 200 | Selective binding; solvent savings |
Lanatoside E consists of a steroid core (aglycone), an unsaturated lactone ring at C17β, and a trisaccharide chain (digitoxose-digitoxose-glucose) at C3β. SAR studies reveal that bioactivity depends on:
Table 3: Impact of Structural Features on Lanatoside E Bioactivity
Structural Element | Modification | Effect on Cytotoxicity (IC50) | Target Affinity |
---|---|---|---|
Lactone ring | Intact vs. opened | >100-fold reduction | Lost |
C3-sugar chain | Trisaccharide vs. monosaccharide | 5-fold increase | Enhanced |
C12 hydroxyl | Deoxygenation | 8-fold reduction | Reduced |
C14 hydroxyl | Epimerization (α-OH) | Inactive | Lost |
Semisynthetic derivatives have been generated:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0